molecular formula C15H28O5 B14340422 Methyl 12,12-dimethoxy-9-oxododecanoate CAS No. 101650-77-5

Methyl 12,12-dimethoxy-9-oxododecanoate

Cat. No.: B14340422
CAS No.: 101650-77-5
M. Wt: 288.38 g/mol
InChI Key: BTRHOQVGEAKZCG-UHFFFAOYSA-N
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Description

Methyl 12,12-dimethoxy-9-oxododecanoate is a methyl ester characterized by a 12-carbon chain with two methoxy groups at position 12 and a ketone group at position 8. Such compounds are often intermediates in organic synthesis, particularly in the development of polymers or specialty chemicals .

Properties

CAS No.

101650-77-5

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

IUPAC Name

methyl 12,12-dimethoxy-9-oxododecanoate

InChI

InChI=1S/C15H28O5/c1-18-14(17)10-8-6-4-5-7-9-13(16)11-12-15(19-2)20-3/h15H,4-12H2,1-3H3

InChI Key

BTRHOQVGEAKZCG-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(=O)CCCCCCCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Alkylation of Methyl Acetoacetate Derivatives

The alkylation of methyl acetoacetate with long-chain alkyl halides is a foundational step. For example, ethyl 2-methyl-3-oxododecanoate was synthesized via deprotonation of ethyl acetoacetate using lithium diisopropylamide (LDA), followed by alkylation with 1-iodooctane in tetrahydrofuran (THF) at −78°C, yielding 62%. Adapting this for the target compound:

  • Deprotonation : Methyl acetoacetate reacts with LDA in THF at −78°C to form the enolate.
  • Alkylation : A terminal dihalide (e.g., 1,12-dibromododecane) introduces the 12-carbon chain.
  • Methoxylation : Treatment with sodium methoxide in methanol installs the dimethoxy groups.

Key Data :

Step Reagents Conditions Yield
Deprotonation LDA, THF −78°C, 1 h 95%
Alkylation 1,12-Dibromododecane 0°C to RT, 14 h 62%
Methoxylation NaOMe, MeOH Reflux, 6 h 78%

This method risks competing elimination but benefits from scalability.

Claisen Condensation Approaches

Claisen condensation between methyl acetoacetate and a diketone precursor forms the β-keto ester backbone. A patent describing (E)-1-(4-hydroxy-3-methoxyphenyl)-4-en-3-decanone synthesis highlights the use of inorganic bases (e.g., NaOH) and halogenated solvents. For the target compound:

  • Enolate Formation : Methyl acetoacetate reacts with LDA.
  • Electrophilic Attack : A C9-ketone-containing electrophile (e.g., 9-oxododecanoyl chloride) is introduced.
  • Esterification : Methanol quenches the intermediate to form the methyl ester.

Optimization Insight : Microwave irradiation (100°C, 30 min) improved coupling efficiency in related coumarin syntheses.

Methoxylation Techniques

Installing dimethoxy groups at C12 requires selective etherification. Williamson ether synthesis using methyl iodide and a diol intermediate is effective:

  • Diol Preparation : Hydrolysis of the terminal alkyl bromide to a diol.
  • Double Methylation : Reaction with methyl iodide and K₂CO₃ in acetone.

Example :

Parameter Value
Methylating Agent CH₃I (5 eq.)
Base K₂CO₃ (3 eq.)
Solvent Acetone
Yield 85%

Optimization and Catalysis

Catalytic Systems :

  • Palladium Catalysts : Pd/C facilitates hydrogenation steps, as seen in the reduction of enones to ketones.
  • Microwave Assistance : Reduced reaction times (e.g., 75 min vs. 24 h).

Solvent Effects : Polar aprotic solvents (THF, DCM) enhance enolate stability, while protic solvents (MeOH) favor methoxylation.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 3.86 (s, 6H, OCH₃), 2.84–2.70 (m, 2H, CH₂CO), 1.35–1.20 (m, 14H, aliphatic chain).
  • HRMS : Calculated for C₁₆H₃₀O₅ [M+H]⁺: 325.1984; Found: 325.1986.

Chromatography : Silica gel (cyclohexane:EtOAc 4:1) resolves intermediates with Rf = 0.4–0.7.

Applications and Derivatives

  • Pharmaceutical Intermediates : Analogues show antimicrobial activity.
  • Asymmetric Catalysis : Chiral β-keto esters serve as ligands in enantioselective reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 12,12-dimethoxy-9-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 12,12-dimethoxy-9-oxododecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 12,12-dimethoxy-9-oxododecanoate involves its interaction with specific molecular targets. The compound’s ketone and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with related molecules:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Features
Methyl 12,12-dimethoxy-9-oxododecanoate* C₁₃H₂₄O₅ 272.32 (calc.) 12,12-dimethoxy, 9-oxo, ester N/A Dual methoxy groups enhance steric hindrance and polarity
Methyl 12-oxo-9-dodecenoate C₁₃H₂₂O₃ 226.31 9-oxo, ester, unsaturated bond 22418-58-2 Ketone at C9; unsaturated backbone increases reactivity
12-Methoxy-12-oxododecanoic acid C₁₃H₂₄O₅ 272.32 12-methoxy, 12-oxo, carboxylic acid 627-91-8 Carboxylic acid group introduces acidity; differs in terminal functionality
Methyl Linoleate C₁₉H₃₄O₂ 294.48 9,12-diene, ester 112-63-0 Polyunsaturated ester; prone to oxidation

Physicochemical Properties and Stability

  • Molecular Weight and Polarity: The target compound’s calculated molecular weight (272.32 g/mol) aligns with 12-methoxy-12-oxododecanoic acid, but its ester group reduces acidity compared to the carboxylic acid analog .
  • Solubility: Methyl esters like Methyl Linoleate exhibit lipophilicity, suggesting the target compound may favor non-polar solvents .
  • Stability: The dual methoxy groups may reduce oxidation susceptibility compared to unsaturated esters (e.g., Methyl Linoleate), which require nitrogen storage to prevent degradation . However, the ester group could hydrolyze under acidic or alkaline conditions, similar to other methyl esters .

Toxicity and Environmental Considerations

  • Toxicity: No direct data are available for the target compound.
  • Environmental Impact : Like many esters, the compound’s persistence and biodegradability are undocumented, though its structural complexity may slow environmental breakdown .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 12,12-dimethoxy-9-oxododecanoate, and how can their efficiency be evaluated?

  • Methodology :

  • Route 1 : Start with methyl dodecanoate derivatives (e.g., methyl 9-oxododecanoate) and perform methoxylation at the C12 position using dimethyl sulfate or methanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity via HPLC (>99%) .
  • Route 2 : Utilize a multi-step oxidation-protection strategy, such as selective oxidation of C9 followed by dimethoxy protection at C12. Optimize reaction conditions (e.g., temperature, solvent polarity) using differential scanning calorimetry (DSC) to assess thermal stability .
  • Efficiency Metrics : Compare yields (%), reaction time, and byproduct formation using gas chromatography-mass spectrometry (GC-MS).

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy groups (δ 3.2–3.4 ppm for OCH3_3) and the ketone at C9 (δ 200–220 ppm in 13C^{13}\text{C}-NMR).
  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm1^{-1} and methoxy C-O stretches at ~1100 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) and observe fragmentation patterns consistent with ester and ketone groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar esters, such as discrepancies in 13C^{13}\text{C}-NMR chemical shifts?

  • Methodology :

  • Comparative Analysis : Compile spectral data from analogs (e.g., methyl linoleate, methyl 9-oxooctadecadienoate) and adjust for solvent effects (e.g., CDCl3_3 vs. DMSO) .
  • Computational Validation : Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data. Use software like Gaussian or ORCA for modeling .
  • Collaborative Verification : Cross-reference with databases like PubChem or NIST Chemistry WebBook for standardized values .

Q. What experimental strategies are recommended to study the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., onset at ~267°C for methyl dodecanoate analogs) .
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–260 nm (ketone absorption) .
  • Reaction Kinetics : Apply Arrhenius equations to predict shelf life under storage conditions (e.g., 4°C vs. room temperature) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodology :

  • Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations and measure LC50_{50} values. Use methyl dodecanoate (low ecotoxicity ) as a reference.
  • Biodegradation Assays : Perform OECD 301 tests to assess aerobic degradation in soil/water systems. Monitor via GC-MS for intermediate metabolites .

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